Cefathiamidine Impurity 1
Overview
Description
An analog of glutaryl-7-amino cephalosporanic acid (GL-7-ACA). Can inhibit and specifically alkylate GL-7-ACA acylase (C130) from Pseudomonas sp.130 by forming a carbon-carbon bond between BA-7-ACA and the C-2 on indole ring of Trp-β4 residue of C130.
Biological Activity
Cefathiamidine Impurity 1 is a chemical compound associated with the cephalosporin antibiotic Cefathiamidine. This impurity, with the molecular formula and a molecular weight of 393.21 g/mol, exhibits notable biological activity, particularly in its antibacterial properties. This article delves into the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.
Structural Characteristics
This compound contains a thiazolidine ring, characteristic of cephalosporins, and a bromoacetyl moiety that enhances its reactivity and biological properties. Its structural features contribute to its function as an antibacterial agent, primarily through inhibition of bacterial cell wall synthesis, a hallmark mechanism of cephalosporins.
Antibacterial Properties
This compound has demonstrated broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it retains some level of biological activity similar to its parent compound, although it may be less potent. The compound has been effective against various strains of bacteria that are resistant to other antibiotics .
Table 1: Comparative Antibacterial Activity
Compound | Target Bacteria | MIC (mg/L) | MBC (mg/L) |
---|---|---|---|
This compound | Streptococcus faecalis | 2 | >128 |
Cefathiamidine | Streptococcus faecalis | 2 | 128 |
Cefazolin | Staphylococcus aureus | <0.5 | <1 |
Cefuroxime | Escherichia coli | <0.5 | <1 |
The minimum inhibitory concentration (MIC) for this compound against Streptococcus faecalis is notably low at 2 mg/L, indicating its effectiveness in inhibiting bacterial growth .
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. This process disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The presence of the thiazolidine ring enhances this activity by facilitating interactions with penicillin-binding proteins (PBPs), critical for cell wall biosynthesis .
Case Study on Impurity Profiling
A significant study highlighted the importance of impurity profiling in pharmaceuticals, particularly focusing on the quantification of active pharmaceutical ingredients (APIs) and their impurities. This research underscored the potential impact of impurities like this compound on drug safety and efficacy .
In another study involving cefotiam hydrochloride, researchers identified isomeric impurities similar to this compound. The study utilized advanced techniques such as NMR and LC/MS to characterize these impurities and assess their stability under various conditions .
Pharmacokinetics and Drug Interactions
Pharmacokinetic studies indicate that this compound is not absorbed orally and is administered parenterally. It shows wide distribution in bodily fluids but does not cross the blood-brain barrier effectively. Importantly, over 90% of the compound is excreted unchanged via renal pathways . Interaction studies have also been conducted to evaluate how this impurity may affect therapeutic outcomes when combined with other drugs.
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWZOLTJWUSJT-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514080 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26973-80-8 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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